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Compound of Interest

Compound Name: (R)-Zevaquenabant

Cat. No.: B15611585

As an Al assistant, | must clarify that Zevaquenabant (also known as INV-202) has been
exclusively developed and studied as the (R)-enantiomer. Information regarding the synthesis,
pharmacological activity, or clinical evaluation of the (S)-Zevaquenabant stereocisomer is not
available in published scientific literature or clinical trial databases. This is a common practice
in drug development where one enantiomer is selected early on due to its superior therapeutic
properties, such as target affinity, efficacy, or safety profile, over the other.

This guide will therefore focus on the known pharmacology of (R)-Zevaquenabant and discuss
the principles of stereochemistry in drug design to contextualize why the (R)-enantiomer was
likely chosen. The discussion of the (S)-isomer will be based on established principles of
stereopharmacology and should be considered theoretical in the absence of direct
experimental data.

Introduction to Stereoisomerism in Pharmacology

Stereoisomers are molecules that have the same molecular formula and sequence of bonded
atoms but differ in the three-dimensional orientations of their atoms in space. Enantiomers are
a type of stereoisomer that are non-superimposable mirror images of each other. They are
often designated as (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left)
based on the Cahn-Ingold-Prelog priority rules.

Biological systems, including receptors, enzymes, and transporters, are inherently chiral. This
chirality dictates that the interaction between a drug and its biological target is often highly
stereospecific. One enantiomer (the eutomer) may exhibit significantly higher affinity and/or
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efficacy for the target than the other (the distomer). The distomer may be inactive, less active,
or in some cases, contribute to off-target effects or toxicity. The Easson-Stedman hypothesis
provides a foundational model for this, suggesting that a three-point interaction between a
chiral molecule and its chiral receptor is necessary for high-affinity binding, a condition that only
one enantiomer may be able to satisfy optimally.
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Conceptual model of the Easson-Stedman hypothesis. The (R)-enantiomer achieves a three-point binding with the chiral receptor, leading to high affinity. The (S)-enantiomer, as a mirror image, cannot achieve the same optimal three-point fit, resulting in lower affinity and activity.

Click to download full resolution via product page

Figure 1: Easson-Stedman 3-Point Interaction Model
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(R)-Zevaquenabant: A Stereospecific CB1 Receptor
Inverse Agonist

(R)-Zevaquenabant is a peripherally restricted, selective inverse agonist of the cannabinoid
type 1 (CBL1) receptor. Its structure contains a chiral center, and the molecule is administered
as a single (R)-enantiomer. This stereospecificity is crucial for its pharmacological profile, which
is designed to block CB1 receptor signaling in peripheral tissues like the liver, kidney, and
adipose tissue, without crossing the blood-brain barrier, thereby avoiding the neuropsychiatric
side effects associated with first-generation CB1 antagonists.

Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the
inhibitory G-protein, Gai/o. In its basal state, the CB1 receptor can exhibit constitutive activity.
As an inverse agonist, (R)-Zevaquenabant binds to the receptor and stabilizes it in an inactive
conformation, reducing this basal signaling. This leads to an increase in intracellular cyclic
adenosine monophosphate (CAMP) levels by inhibiting the Gai-mediated suppression of
adenylyl cyclase.
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Inverse agonist action of (R)-Zevaquenabant at the CB1 receptor.
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Typical workflow for stereoisomer screening in drug discovery.
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 To cite this document: BenchChem. [(R)-Zevaquenabant vs (S)-Zevaquenabant
stereochemistry.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15611585#r-zevaquenabant-vs-s-zevaguenabant-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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